Dodecyl methanesulfonate
Overview
Description
Dodecyl methanesulfonate is an organic compound with the chemical formula C13H28O3S. It is a member of the methanesulfonate family, which are esters of methanesulfonic acid. This compound is known for its surfactant properties and is used in various industrial and research applications.
Preparation Methods
Dodecyl methanesulfonate can be synthesized through the esterification of methanesulfonic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C and maintaining it for several hours to ensure complete conversion.
In industrial production, the process may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity reactants and controlled reaction conditions is crucial to obtain a high-quality product.
Chemical Reactions Analysis
Dodecyl methanesulfonate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form methanesulfonic acid and dodecanol.
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: While this compound itself is relatively stable, it can be involved in oxidation-reduction reactions when combined with other reactive species.
Common reagents used in these reactions include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and various nucleophiles (e.g., amines, thiols).
Scientific Research Applications
Dodecyl methanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and stabilize emulsions.
Biology: In biological research, it is employed in cell lysis buffers to disrupt cell membranes and release cellular contents.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: this compound is used in the formulation of detergents, emulsifiers, and wetting agents in various industrial processes.
Mechanism of Action
The primary mechanism of action of dodecyl methanesulfonate is its surfactant property. It reduces the surface tension of aqueous solutions, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications where it can lyse cells and release intracellular components.
At the molecular level, this compound targets lipid bilayers, integrating into the membrane and causing structural disruptions. This leads to increased membrane permeability and eventual cell lysis.
Comparison with Similar Compounds
Dodecyl methanesulfonate can be compared with other methanesulfonate esters, such as:
Methyl methanesulfonate: A smaller ester used primarily as a DNA methylating agent in genetic research.
Ethyl methanesulfonate: Similar to methyl methanesulfonate but with a slightly larger alkyl group, also used in mutagenesis studies.
Tetradecyl methanesulfonate: A longer-chain ester with similar surfactant properties but different solubility and stability characteristics.
This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it particularly effective as a surfactant in both aqueous and non-aqueous systems.
Properties
IUPAC Name |
dodecyl methanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O3S/c1-3-4-5-6-7-8-9-10-11-12-13-16-17(2,14)15/h3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFILLDBEINNQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50289540 | |
Record name | Dodecyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51323-71-8 | |
Record name | NSC61860 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dodecyl methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50289540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DODECYL METHANESULFONATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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